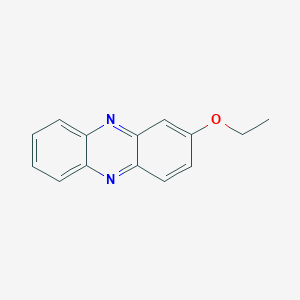

2-Ethoxyphenazine

Description

2-Ethoxyphenazine is a phenazine derivative characterized by an ethoxy (-OCH2CH3) substituent at the 2-position of the phenazine core. Phenazine itself (C12H8N2, CAS 92-82-0) is a heterocyclic aromatic compound with applications in diagnostics due to its redox-active properties .

Properties

CAS No. |

6479-94-3 |

|---|---|

Molecular Formula |

C14H12N2O |

Molecular Weight |

224.26 g/mol |

IUPAC Name |

2-ethoxyphenazine |

InChI |

InChI=1S/C14H12N2O/c1-2-17-10-7-8-13-14(9-10)16-12-6-4-3-5-11(12)15-13/h3-9H,2H2,1H3 |

InChI Key |

QEENIBRFKZMESS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=NC3=CC=CC=C3N=C2C=C1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Ethoxyphenazine can be achieved through several methods. One common approach involves the condensation of 2-ethoxyaniline with o-phenylenediamine under oxidative conditions . This reaction typically requires a catalyst, such as palladium, and an oxidizing agent, like hydrogen peroxide. The reaction is carried out in an organic solvent, such as ethanol, at elevated temperatures.

Industrial production methods for 2-Ethoxyphenazine often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

2-Ethoxyphenazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can convert it to hydroquinone derivatives using reducing agents such as sodium borohydride.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the phenazine ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction produces hydroquinone derivatives.

Scientific Research Applications

2-Ethoxyphenazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex phenazine derivatives.

Biology: Its antimicrobial properties make it a candidate for developing new antibiotics.

Mechanism of Action

The mechanism of action of 2-Ethoxyphenazine involves its interaction with cellular components. In antimicrobial applications, it disrupts the cell membrane of bacteria, leading to cell death. In cancer cells, it interferes with DNA synthesis and induces apoptosis . The molecular targets include topoisomerases and other enzymes involved in DNA replication and repair.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Phenazine (Base Compound)

- Structure : Aromatic bicyclic system with two nitrogen atoms.

- Formula : C12H8N2.

- Key Properties: Low water solubility, melting point 171–174°C, used in diagnostics .

- Role of Substituents: Unsubstituted phenazine’s planar structure facilitates π-π stacking, critical for its diagnostic applications.

2-Ethoxyphenazine

- Structure : Phenazine with an ethoxy group at the 2-position.

- Hypothesized Properties :

- Solubility : Reduced water solubility compared to phenazine due to increased hydrophobicity.

- Melting Point : Likely lower than phenazine (ethoxy disrupts crystalline packing).

- Applications : Enhanced lipophilicity could improve membrane permeability in biological systems, though specific uses require further study.

Ethoxysulfuron (2-Ethoxyphenyl Sulfamate)

- Structure : Contains an ethoxyphenyl group linked to a sulfamate moiety (C13H15N5O7S).

- Key Properties : Herbicidal activity via inhibition of acetolactate synthase in plants .

- Comparison : Demonstrates how ethoxy groups on aromatic systems can confer bioactivity, though functionality depends on the broader molecular context.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Key Research Findings and Challenges

Substituent Effects : Ethoxy groups increase lipophilicity, which can enhance bioavailability but reduce water solubility. This trade-off is critical in applications like drug design or agrochemicals.

Structural Specificity: The position of the ethoxy group (e.g., 2- vs. 1- or 4-substitution) significantly impacts molecular interactions.

Data Gaps : Direct experimental data on 2-Ethoxyphenazine’s synthesis, stability, and toxicity are absent in the provided evidence, necessitating further research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.